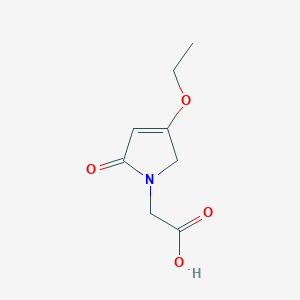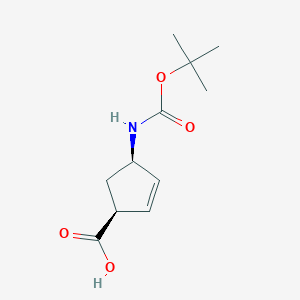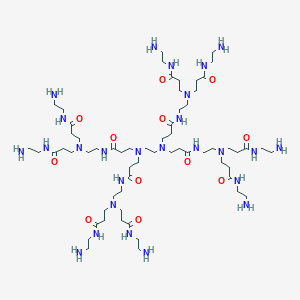
星爆(R)(pamam)树枝状大分子,第一代
描述
Starburst(R)(pamam)dendrimer, generation 1 is a type of dendrimer, which is a highly branched macromolecule with a well-defined structure. Dendrimers have been extensively studied for their potential applications in drug delivery, gene therapy, and imaging. Among the various types of dendrimers, Starburst(R)(pamam)dendrimer, generation 1 has received significant attention due to its unique properties and potential applications.
科学研究应用
生物医学应用
PAMAM树枝状大分子在药物输送方面取得了重大进展,可用于分子靶向治疗 . 它们在超分子化学中被广泛使用,特别是在主客体反应中 . 它们还应用于基因转运装置和成像 .
药物递送
将药物和生物活性化合物连接起来,或者将它们困在树枝状分子骨架中,可以改善许多相关的生物学特性,例如生物利用度、溶解度和选择性 . 将药物靶向特定器官是PAMAM的先进应用之一 .
基因递送
PAMAM树枝状大分子已被用于基因递送系统。 它们独特的结构使它们能够将DNA压缩成纳米级复合物,这可以保护DNA免受降解并促进其递送到细胞中 .
纳米技术
PAMAM树枝状大分子在纳米技术领域有广泛的应用。 它们明确的树状结构使其非常适合用于创建纳米级设备和材料 .
合成与表面改性
讨论了PAMAM在超分子化学中的各种合成策略,用于在商业和实验室规模上合成它,以及它们的局限性和应用 . 描述了PAMAM树枝状分子的结构、特性、合成、毒性和表面改性 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024
作用机制
Target of Action
Starburst®(pamam)dendrimer, Generation 1, also known as N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide, is a highly branched polymer with unique physical, chemical, and biological properties . It is a nanoscale molecule composed of a core, multiple layers (or “generations”), and terminal groups . The primary targets of this compound are cells and biological molecules that can be linked or entrapped into the dendrimer frame .
Mode of Action
The compound interacts with its targets by either linking drugs and bioactive compounds or entrapping them into the dendrimer frame . This interaction can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to drug delivery and gene therapy . The compound can efficiently load transgenes in transduced human adipose-derived stem cells (hASCs), which can overexpress pro-angiogenic genes .
Pharmacokinetics
The structure of the compound, which includes a central ethylenediamine core and nitrogen and amide functional groups, suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is primarily seen in its ability to improve the delivery of drugs and bioactive compounds . For example, the surfaces of baculoviruses were modified with a PAMAM dendrimer, resulting in a compound that was capable of efficiently loading the VEGF transgene in transduced human adipose-derived stem cells (hASCs), which can overexpress pro-angiogenic genes .
未来方向
PAMAM dendrimers have been extensively studied since their synthesis in 1985, and represent the most well-characterized dendrimer family as well as the first to be commercialized . The possibility of either linking drugs and bioactive compounds, or entrapping them into the dendrimer frame can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM . Future research directions include further exploration of these applications and the development of new ones.
生化分析
Biochemical Properties
Starburst®(pamam)dendrimer, generation 1: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as acetylcholinesterase and trypsin , where it can act as an inhibitor or substrate . The dendrimer’s surface amine groups facilitate these interactions, leading to changes in enzyme activity. Additionally, it can form complexes with proteins like bovine serum albumin , affecting their stability and function .
Cellular Effects
The effects of Starburst®(pamam)dendrimer, generation 1 on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway , which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by delivering genetic material into cells, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, Starburst®(pamam)dendrimer, generation 1 exerts its effects through various mechanisms. It can bind to biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, the dendrimer can facilitate changes in gene expression by acting as a carrier for nucleic acids, enhancing their cellular uptake and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Starburst®(pamam)dendrimer, generation 1 change over time. The dendrimer is relatively stable, but it can undergo degradation under certain conditions, such as exposure to acidic or enzymatic environments . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of Starburst®(pamam)dendrimer, generation 1 vary with different dosages in animal models. At low doses, it can enhance cellular function and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .
Metabolic Pathways
Starburst®(pamam)dendrimer, generation 1: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase , affecting their activity and, consequently, metabolic flux . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Starburst®(pamam)dendrimer, generation 1 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its cellular uptake and distribution . The dendrimer’s localization and accumulation are influenced by its surface charge and size, affecting its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of Starburst®(pamam)dendrimer, generation 1 is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus to deliver genetic material or to lysosomes for degradation . These localization patterns are essential for its role in gene delivery and other therapeutic applications .
属性
IUPAC Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWIZHOFYGKROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H128N26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571330 | |
| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142986-44-5 | |
| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMAM dendrimer, ethylenediamine core, generation 1.0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







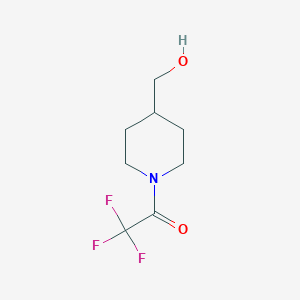

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
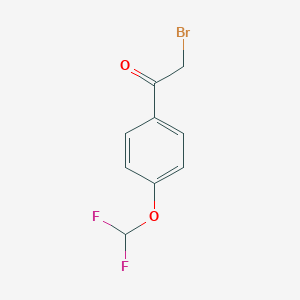
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
